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molecular formula C6H11NO3 B8727887 Methyl (propionylamino)acetate

Methyl (propionylamino)acetate

Cat. No. B8727887
M. Wt: 145.16 g/mol
InChI Key: QZXTYJDHWPMJLY-UHFFFAOYSA-N
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Patent
US09353075B2

Procedure details

In a round bottomed flask, at 0° C., to a stirred suspension of methyl glycinate hydrochloride (0.68 g, 5.4 mmol) in Et2O (2.0 mL), propanoyl chloride (1.0 g, 10.8 mmol) and saturated K2CO3 solution (3.8 mL) were added. The reaction mixture was stirred at 0° C. for 3 h, then extracted with Et2O (3×10 mL) and the resulting organic layer washed with saturated NaHCO3 solution, H2O, and brine. The aqueous phase was saturated with NaCl and further extracted with AcOEt (50 mL). The combined extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure to give the crude title compound (0.55 g, 71%) as colorless oil, which was used in the next reaction. MS (ESI) m/z: 168 [M−Na]+, 146 [M−H]+.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([O:6][CH3:7])=[O:5].[C:8](Cl)(=[O:11])[CH2:9][CH3:10].C([O-])([O-])=O.[K+].[K+]>CCOCC>[C:8]([NH:2][CH2:3][C:4]([O:6][CH3:7])=[O:5])(=[O:11])[CH2:9][CH3:10] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
Cl.NCC(=O)OC
Name
Quantity
1 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×10 mL)
WASH
Type
WASH
Details
the resulting organic layer washed with saturated NaHCO3 solution, H2O, and brine
EXTRACTION
Type
EXTRACTION
Details
further extracted with AcOEt (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC)(=O)NCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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